molecular formula C11H14F3N3O2 B2614533 1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one CAS No. 1223723-53-2

1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one

Cat. No. B2614533
CAS RN: 1223723-53-2
M. Wt: 277.247
InChI Key: IHWVDPUKPLKKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex molecule with the molecular formula C11H14F3N3O2 and a molecular weight of 277.247. It is used in the synthesis of various bioactive small molecules .


Synthesis Analysis

An improved synthesis technology of a similar compound, 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, has been studied . The synthesis involves condensation, acylation, cyclization, and hydrolysis .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, similar compounds have been shown to be useful in reactions involving nucleophilic substitution, electrophilic addition, nucleophilic aromatic substitution, and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as boiling point, melting point, and density of this compound can be found in chemical databases .

Scientific Research Applications

Synthesis and Characterization

The chemical compound, while not directly mentioned in the searched papers, shares a structural motif with pyrazole derivatives which are extensively studied for their potential therapeutic applications. For instance, a study on the synthesis and characterization of Celecoxib derivatives, including pyrazole-containing compounds, highlighted their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in terms of their biological activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or Celecoxib, indicating their potential to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).

Structural Analysis

Structural characterization and analysis of pyrazoline compounds, which share a part of the molecular structure with the chemical compound , have been carried out through spectroscopic techniques and X-ray diffraction studies. These studies provide insights into the molecular structure, including crystal packing and intermolecular interactions. For example, a structural characterization of a pyrazoline compound revealed its crystallization in the monoclinic system and detailed its cohesive weak interactions among neighboring molecules, aiding in understanding the compound's solid-state properties (G. Delgado et al., 2020).

Antimicrobial and Antioxidant Activities

Several studies have focused on the antimicrobial and antioxidant properties of pyrazole derivatives. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl pyrazole derivatives have been explored for their potential antimicrobial agents via a Vilsmeier–Haack reaction approach. Some synthesized compounds exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new therapeutic agents (Manjunatha Bhat et al., 2016).

Anti-Cancer Potential

The synthesis of pyrazole derivatives has also been explored for their anticancer potential. Research into the synthesis and biological activity of certain pyrazole compounds has demonstrated their efficacy against HL-60 human promyelocytic leukemia cells, indicating their potential as anticancer agents (J. Asegbeloyin et al., 2014).

properties

IUPAC Name

1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-8-7-19-5-4-17(8)10(18)6-16-3-2-9(15-16)11(12,13)14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWVDPUKPLKKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)CN2C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-methylmorpholin-4-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.